molecular formula C8H16O B1593522 2,2,4,4-Tetramethyltetrahydrofuran CAS No. 3358-28-9

2,2,4,4-Tetramethyltetrahydrofuran

Cat. No.: B1593522
CAS No.: 3358-28-9
M. Wt: 128.21 g/mol
InChI Key: FIDGQQIVMWAIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran, where four hydrogen atoms are replaced by four methyl groups. This compound is known for its unique properties, such as being a non-peroxide forming ether, which makes it safer to handle compared to other ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,4-Tetramethyltetrahydrofuran can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used .

Industrial Production Methods: In industrial settings, the preparation of this compound involves contacting a precursor, such as 2,5-dimethylhexane-2,5-diol, with a solid catalyst like beta zeolite . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,4,4-Tetramethyltetrahydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyltetrahydrofuran exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and stabilizing reaction intermediates. Its unique structure, with four methyl groups, provides steric hindrance that prevents the formation of peroxides, making it a safer alternative to other ethers .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethyltetrahydrofuran is unique due to its non-peroxide forming nature, making it safer for use in various applications. Its steric hindrance provided by the four methyl groups also contributes to its stability and effectiveness as a solvent .

Properties

IUPAC Name

2,2,4,4-tetramethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGQQIVMWAIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187275
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3358-28-9
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003358289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, tetrahydro-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyltetrahydrofuran
Reactant of Route 2
2,2,4,4-Tetramethyltetrahydrofuran
Reactant of Route 3
2,2,4,4-Tetramethyltetrahydrofuran
Reactant of Route 4
2,2,4,4-Tetramethyltetrahydrofuran
Reactant of Route 5
2,2,4,4-Tetramethyltetrahydrofuran
Reactant of Route 6
2,2,4,4-Tetramethyltetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.